molecular formula C11H13N3O3S2 B4020146 N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}methanesulfonamide

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}methanesulfonamide

Cat. No.: B4020146
M. Wt: 299.4 g/mol
InChI Key: KZZGACDYWJYWPH-UHFFFAOYSA-N
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Description

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}methanesulfonamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a (4-methoxyphenyl)methyl group and at position 2 with a methanesulfonamide moiety. The thiadiazole ring, containing sulfur and nitrogen atoms, contributes to its structural rigidity and electronic properties, while the 4-methoxybenzyl group enhances aromatic interactions and solubility. This compound is of interest in medicinal chemistry due to the pharmacological versatility of thiadiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c1-17-9-5-3-8(4-6-9)7-10-12-13-11(18-10)14-19(2,15)16/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZGACDYWJYWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}methanesulfonamide typically involves the reaction of 4-methoxybenzyl chloride with thiosemicarbazide to form the intermediate 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonamide group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the thiadiazole ring could lead to a dihydrothiadiazole compound.

Scientific Research Applications

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiadiazole Derivatives

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound
N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide Thiadiazole core with 4-methoxybenzyl and benzenesulfonamide groups Antimicrobial activity Benzenesulfonamide (bulkier aryl group) vs. methanesulfonamide in target compound; impacts lipophilicity and target selectivity.
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide Thiadiazole with benzylsulfanyl and benzamide substituents Anticancer activity (e.g., inhibition of tumor cell lines) Benzylsulfanyl and benzamide groups instead of methanesulfonamide; altered hydrogen-bonding capacity.
2-[(4-Methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole with trifluoromethyl and 4-methoxyphenylsulfonyl groups Broad-spectrum therapeutic potential Trifluoromethyl enhances metabolic stability; sulfonyl group differs in electronic effects from methanesulfonamide.
N'-(4-{5-[(4-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-[(thiophen-2-yl)methyl]ethanediamide Thiadiazole with thiophene and ethanediamide moieties Anticancer and anti-inflammatory activities Thiophene and ethanediamide substituents introduce planar aromaticity and chelation potential, absent in the target compound.
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide Thiazole core with methylsulfonylbenzamide and methoxyphenyl groups Not explicitly reported, but analogous compounds show kinase inhibition Thiazole vs. thiadiazole core; methylsulfonylbenzamide differs in spatial arrangement from methanesulfonamide.

Key Differentiators of the Target Compound

Methanesulfonamide vs.

4-Methoxybenzyl Group: This substituent, shared with some analogs (e.g., Entry 3), improves solubility and π-π stacking interactions compared to non-aromatic side chains (e.g., benzylsulfanyl in Entry 2) .

Thiadiazole Core : Unlike thiazole-based compounds (Entry 5), the 1,3,4-thiadiazole ring offers greater electronegativity and hydrogen-bonding capacity due to additional nitrogen atoms, influencing reactivity and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}methanesulfonamide

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